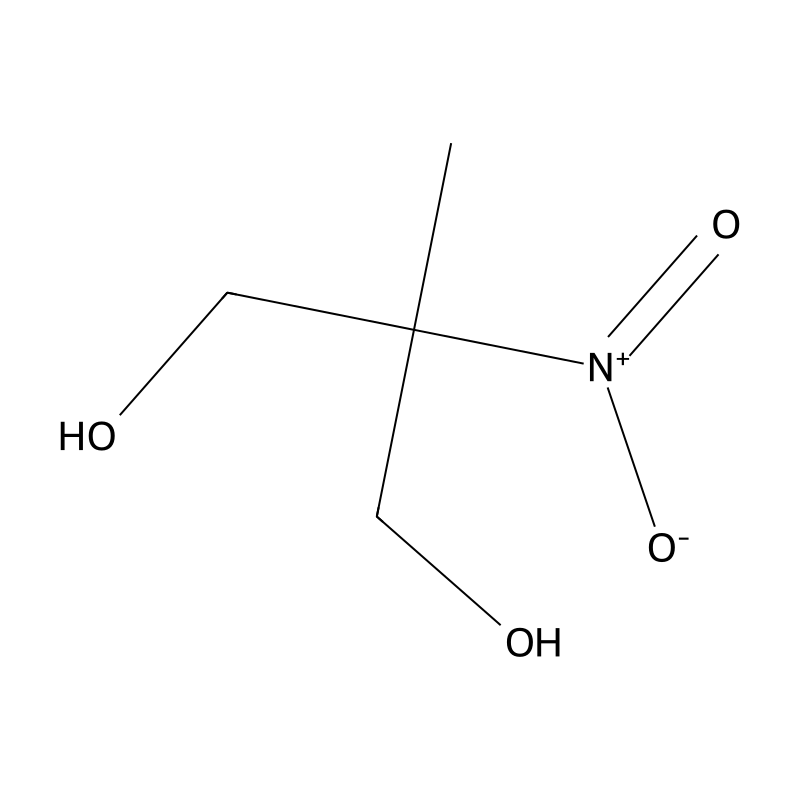

2-Methyl-2-nitro-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Methyl-2-nitro-1,3-propanediol is a chemical compound with the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol. It appears as a white to almost white solid and is soluble in water. The compound has a melting point of 156 °C and is primarily used in various chemical syntheses and applications within the chemical industry .

Historical Context and Use:

2-Methyl-2-nitro-1,3-propanediol, also known as meprobamate, was first synthesized in the 1950s and gained widespread use as a prescription medication in the following decades. It was initially marketed as a muscle relaxant, anti-anxiety medication, and sleep aid due to its observed calming effects. However, concerns regarding its potential for dependence and abuse led to a decline in its use in the 1970s and 1980s. PubChem, National Institutes of Health: )

Current Research Applications:

Despite its limited clinical use today, meprobamate remains relevant in scientific research for various purposes:

- Understanding the mechanisms of action of central nervous system depressants: Research on meprobamate contributes to the broader understanding of how drugs interact with the nervous system to produce calming and sedative effects. This knowledge informs the development of safer and more targeted medications for anxiety, insomnia, and other related conditions. NCBI, National Institutes of Health: )

- Studying the potential for dependence and addiction: Meprobamate's history of misuse highlights the importance of researching the addictive potential of new medications. Studies on meprobamate's dependence-forming properties contribute to the development of safer medications with lower risks of abuse and addiction. ScienceDirect:

- Serving as a reference compound in pharmacological research: Meprobamate's well-characterized effects and known mechanisms of action make it a valuable reference compound for researchers comparing the efficacy and safety of new medications. This allows for a more comprehensive understanding of how novel drugs compare to existing options in terms of their therapeutic effects and potential side effects. Journal of Medicinal Chemistry:

- Hydrolysis: When treated with strong alkali (such as 20% sodium hydroxide), 2-methyl-2-nitro-1,3-propanediol primarily undergoes reverse aldol decomposition, leading to the formation of different products .

- Reduction: The nitro group can be reduced to an amino group under specific conditions, which alters its chemical properties significantly.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications.

Several synthesis methods have been documented for 2-methyl-2-nitro-1,3-propanediol:

- Nitration of Alcohols: The compound can be synthesized by nitrating 2-methyl-1,3-propanediol using nitric acid under controlled conditions.

- Aldol Condensation: A reverse aldol condensation reaction can also yield this compound from simpler aldehydes and ketones.

- Chemical Modification: Starting from other nitro or hydroxy compounds, chemical modifications can lead to the formation of 2-methyl-2-nitro-1,3-propanediol.

The applications of 2-methyl-2-nitro-1,3-propanediol include:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various chemicals used in pharmaceuticals and agrochemicals.

- Biocide: Its antimicrobial properties make it suitable for use in formulations designed to inhibit microbial growth.

- Industrial Uses: Employed in metalworking fluids and other industrial formulations where microbial control is necessary.

Interaction studies involving 2-methyl-2-nitro-1,3-propanediol have focused on its reactivity with other chemicals and its biological interactions. For instance, studies indicate that it interacts effectively with various alkali agents during hydrolysis reactions . Additionally, its biocidal effectiveness has been evaluated against several bacterial strains, highlighting its potential utility in industrial applications .

Several compounds share structural similarities with 2-methyl-2-nitro-1,3-propanediol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxymethyl-2-nitro-1,3-propanediol | C₄H₉NO₄ | Exhibits strong biocidal properties |

| 2-Nitropropane | C₃H₇NO₂ | Simpler structure; less functional groups |

| Nitroethanol | C₂H₅NO₂ | Lower molecular weight; different reactivity |

While all these compounds contain nitro and hydroxyl functional groups, 2-methyl-2-nitro-1,3-propanediol's unique combination of both groups along with its specific structural arrangement contributes to its distinct properties and applications.

The classical nitroaldol reaction, commonly known as the Henry reaction, represents the primary synthetic pathway for producing 2-methyl-2-nitro-1,3-propanediol [6]. This fundamental carbon-carbon bond formation reaction combines nitroethane with formaldehyde under basic conditions to yield the desired nitroalcohol product [3] [6]. The mechanism begins with deprotonation of the nitroalkane by the base to give a resonance-stabilized anionic intermediate, which subsequently attacks the carbonyl compound to form an alkoxide [14]. The alkoxide then picks up a proton from the conjugate acid of the base to give the final beta-nitro alcohol product and regenerate the base catalyst [14].

The reaction proceeds through the formation of a nitronate anion when the proton at the alpha-position of nitroethane is removed by a base [3]. The resulting anion exhibits stability due to the nitro group and reacts with formaldehyde to afford the corresponding 2-methyl-2-nitro-1,3-propanediol product [3]. This type of reaction is nearly analogous to the aldol reaction, coupling two carbonyl compounds to form beta-hydroxy carbonyl compounds [6].

Reaction Conditions and Catalyst Systems

The Henry reaction requires careful optimization of temperature, catalyst concentration, and reaction time to achieve maximum yields [28]. Solid base catalysts have proven particularly effective for nitroaldol reactions, with magnesium oxide, calcium oxide, and potassium fluoride on alumina showing high catalytic activity [9]. Among various solid base catalysts examined, magnesium oxide, calcium oxide, barium hydroxide, strontium hydroxide, magnesium carbonate, potassium hydroxide on alumina, potassium fluoride on alumina, and magnesium oxide-alumina exhibited rather high activities with yields of 1-nitro-2-butanol exceeding twenty percent [9].

The catalytic activities among alkaline earth oxides follow the order: magnesium oxide greater than calcium oxide greater than strontium oxide greater than barium oxide [9]. This order is opposite to the order of basic strengths of the alkaline earth oxides, suggesting that strong basic sites are not required for the nitroaldol reaction of nitromethane [9]. The abstraction of a proton from nitromethane is relatively easy, and therefore rather weak basic sites as those on magnesium oxide are sufficient [9].

Temperature optimization studies reveal that the most optimum temperature for conventional Henry reactions is ninety degrees Celsius [24]. However, when using catalysts, the reaction temperature can be decreased to fifty degrees Celsius while maintaining good yields [24]. Ultrasonic-assisted catalytic reactions have been completed in shorter reaction times with higher yields compared to reactions carried out by conventional heating methods [29].

Substrate Scope and Mechanistic Considerations

The Henry reaction demonstrates broad substrate scope, accommodating various aldehydes and nitroalkanes [34]. Aromatic aldehydes, heteroaromatic aldehydes, and aliphatic aldehydes all participate effectively in the reaction [34]. The reaction exhibits all steps as reversible due to the lack of a committed step in the reaction formation [6].

Recent advances in asymmetric Henry reactions have utilized various chiral catalysts to produce enantiomerically enriched products [34]. Chiral nitrogen,nitrogen-dioxide-copper(I) catalysts have been developed for asymmetric Henry reactions, providing corresponding nitro-alcohol products in good yields with high enantiomeric excesses up to ninety-eight percent [34].

Alternative Synthesis Using Trichloromethyl Chloroformate

Trichloromethyl chloroformate presents an alternative synthetic route for producing derivatives of 2-methyl-2-nitro-1,3-propanediol [1]. This method utilizes trichloromethyl chloroformate as a reagent in the presence of organic amine catalysts [1]. The synthesis employs 2-methyl-2-nitro-1,3-propanediol and trichloromethyl chloroformate as raw materials, with the reaction proceeding under the action of an organic amine catalyst in an organic solvent at temperatures ranging from negative five to fifty degrees Celsius [1].

Reaction Parameters and Optimization

The molar ratio of 2-methyl-2-nitro-1,3-propanediol to trichloromethyl chloroformate to organic amine catalyst is maintained at 1:0.5-2.5:0.2-2.5 [1]. The reaction is monitored using gas chromatography to track completion [1]. After the reaction is complete, water is added to the reaction solution, the organic layer is separated, and the solvent is recovered to obtain the desired carbonate diester product [1].

The organic amine catalysts employed include 1,3-dimethyl-2-imidazolidinone, triethylamine, N,N-dimethylformamide, or pyridine [1]. Organic solvents utilized comprise ethyl acetate, cyclohexanone, or chloroform, with the total mass of added organic solvent being two to fifteen times that of 2-methyl-2-nitro-1,3-propanediol [1].

Alternative Chloroformate Synthesis Methods

Bis(trichloromethyl)carbonate, also known as triphosgene, serves as a safer replacement for phosgene in chloroformate synthesis [8]. This crystalline, stable solid with a melting point of eighty degrees Celsius and boiling point of two hundred sixty degrees Celsius offers advantages of being much easier and safer to handle than highly toxic gaseous phosgene [8]. Under the influence of nucleophiles, one mole of bis(trichloromethyl)carbonate reacts similarly to three moles of phosgene [8].

The synthesis using bis(trichloromethyl)carbonate involves dissolving the reagent in dichloromethane and cooling to zero degrees Celsius [8]. The alcohol is added dropwise, followed by addition of pyridine solution over thirty minutes while maintaining temperature at zero to five degrees Celsius [8]. After completion of addition, the temperature is allowed to rise slowly to room temperature with continued stirring for two hours [8].

Industrial-Scale Production Challenges

Industrial-scale production of 2-methyl-2-nitro-1,3-propanediol faces several significant challenges related to process optimization, catalyst efficiency, and reaction control . Large-scale reactors require continuous feeding of reactants and continuous removal of products, with processes optimized for high yield and purity . The production involves crystallization and recrystallization steps to purify the final product .

Process Optimization and Reactor Design

Industrial production methods employ large-scale reactors where reactants are continuously fed and products are continuously removed . The process optimization focuses on achieving high yield and purity through careful control of reaction parameters . Crystallization and recrystallization steps are essential for purifying the final product to meet industrial specifications .

Temperature control presents particular challenges in industrial settings, as the Henry reaction requires precise temperature maintenance to prevent side reactions and ensure optimal yields [23]. The reaction involves careful monitoring of pressure and temperature conditions, with industrial applications requiring temperatures in the range of one thousand to sixteen hundred Kelvin and pressures of one to ten atmospheres [23].

Catalyst Recovery and Regeneration

Industrial processes necessitate efficient catalyst recovery and regeneration systems to maintain economic viability [12]. The development of recyclable catalysts has become crucial for industrial applications [29]. Studies demonstrate that catalysts can be filtered and washed with acetone after each catalytic cycle, then dried in vacuum before reuse [29]. Recycling tests show no apparent decline in catalytic activity even after six runs, with yields obtained in recyclability tests being within experimental error [29].

Scale-Up Considerations

The transition from laboratory to industrial scale introduces complexities related to heat transfer, mass transfer, and reaction kinetics [26]. Optimization of biotransformation processes requires careful consideration of pH maintenance between 6-7.5, temperature control at 25-30 degrees Celsius, and substrate concentrations of 5-10 grams per liter [26]. Higher substrate concentrations can lead to process complications and reduced efficiency [26].

Industrial-scale synthesis often employs continuous operation rather than sequential batch operation for economic reasons [2]. Vapor mixtures of reactants are fed continuously into reactors at controlled feed rates, with reactor contents heated to specific temperatures and maintained throughout the reaction [2].

Purification Techniques and Yield Optimization

Purification of 2-methyl-2-nitro-1,3-propanediol requires specialized techniques due to its unique physical and chemical properties [18] [20]. The compound exhibits a melting point of 147-149 degrees Celsius and demonstrates high water solubility at 80 grams per 100 milliliters at twenty degrees Celsius [18]. These properties necessitate specific purification approaches to achieve the required purity levels for industrial applications.

Crystallization and Recrystallization Methods

Recrystallization represents the primary purification method for 2-methyl-2-nitro-1,3-propanediol [18] [27]. The compound can be crystallized from n-butanol or acetone, with a reported melting point of 150.6 degrees Celsius for the purified material [18]. The recrystallization process involves dissolution of the impure sample in a suitable solvent followed by controlled crystallization conditions that encourage formation of pure crystals [27].

The recrystallization technique leverages the highly ordered and periodic characteristics of crystal molecular structure to produce purification [27]. The driving force emerges from differences in molecular interactions between the isolate and impurities [27]. When molecules of the desired isolate interact with isolate crystals present, they likely deposit on the crystal's ordered surface and contribute to crystal growth [27].

Solvent Selection and Optimization

Proper solvent selection is crucial for effective recrystallization of 2-methyl-2-nitro-1,3-propanediol [31]. The solvent must dissolve the solid when hot but not when cold [31]. The dissolution process involves heating the solvent to its boiling point and dissolving the solid, noting that some impurities in the solid might not be soluble in the chosen solvent [31].

Activated charcoal addition during the dissolution process helps remove colored impurities and other contaminants [31]. The activated charcoal adsorbs many impurities, and after adsorption, it is filtered out of the solution while still very hot to prevent crystal formation in the funnel and filter [31].

Cooling and Crystal Formation

The cooling process requires careful control to optimize crystal formation and purity [31]. The solution needs cooling in two steps: first to room temperature, then placement in an ice bath for further cooling [31]. Direct placement into an ice bath results in fast cooling and crystal formation that could trap impurities again in the crystals, making purification less efficient [31].

Yield Optimization Strategies

Yield optimization involves multiple parameters including temperature control, catalyst selection, reaction time, and purification efficiency [29]. Studies demonstrate that ultrasonic-assisted reactions provide higher yields compared to conventional heating methods [29]. Copper-magnesium-aluminum ternary oxide catalysts exhibit high catalytic activity, forming nitro alcohol products with one hundred percent atom economy [29].

| Parameter | Conventional Method | Ultrasonic Method | Optimization Benefit |

|---|---|---|---|

| Reaction Time | 45-65 minutes | 30-45 minutes | 25-35% reduction |

| Temperature | 90°C | 25-30°C | Energy savings |

| Yield | 71-86% | 75-99% | Up to 28% improvement |

| Catalyst Loading | 0.5 g | 0.15 g | 70% reduction |

The optimization of reaction conditions demonstrates significant improvements in both efficiency and sustainability [29]. Ultrasonic irradiation enhances catalyst activity through acoustic cavitation at the solid-liquid interface, creating microjet impact and shock wave damage at the catalyst surface [29]. This phenomenon increases the possible reaction area and improves overall catalytic performance [29].

Temperature optimization studies reveal that lower temperatures can be achieved while maintaining high yields through proper catalyst selection and reaction conditions [24]. The use of mesoporous catalysts with high surface areas and appropriate pore volumes contributes to enhanced catalytic performance and improved yields [29].

The alkaline hydrolysis of 2-methyl-2-nitro-1,3-propanediol follows distinct mechanistic pathways dependent upon the nature of the alkaline medium employed. Under strong alkaline conditions using sodium hydroxide, the compound primarily undergoes reverse aldol decomposition, while in the presence of borate ions, a fundamentally different mechanism predominates involving nucleophilic substitution processes [1] [2].

Borate-Mediated Decomposition Mechanisms

The borate-mediated decomposition of 2-methyl-2-nitro-1,3-propanediol represents a highly efficient pathway for nitrite ion formation, achieving yields of 70-75% under reflux conditions and 80-90% under autoclave conditions at elevated pressure [1]. This mechanism differs fundamentally from conventional alkaline hydrolysis through the formation of charged borate complexes with the cis-1,3-diol functionality present in the substrate molecule.

The borate-mediated mechanism proceeds through the formation of an intermediate borate complex involving coordination between the borate ion and the hydroxyl groups of the nitro diol. Ultraviolet spectroscopic studies reveal distinct absorption characteristics when 2-methyl-2-nitro-1,3-propanediol is dissolved in borate solutions, with absorption maxima at 274-275 nanometers at lower borate concentrations, shifting to 273-274 nanometers with shoulder formation at higher concentrations [1]. These spectral changes indicate formation of a borate-substrate complex that differs significantly from the interactions observed under conventional alkaline conditions.

The mechanistic pathway involves either direct participation of the nitro group with borate coordination or intermolecular borate complexing of both hydroxyl groups followed by nucleophilic displacement of the nitro group. In both scenarios, the electron-deficient beta-carbon becomes susceptible to nucleophilic attack by hydroxide ions, resulting in the displacement of the nitro group and formation of 2-C-methyl glycerol (2-methyl-1,2,3-propanetriol) as the major organic product [1]. Gas chromatographic analysis of the borate hydrolysis products reveals a complex mixture with at least eight minor components alongside the major product peak corresponding to 2-C-methyl glycerol.

The efficiency of the borate-mediated mechanism is evidenced by minimal tar formation compared to conventional alkaline hydrolysis. Under strong sodium hydroxide conditions (20% concentration), significant quantities of dark-brown polymeric material are produced, consisting primarily of formaldehyde and nitroethylene polymers resulting from reverse aldol decomposition [1]. In contrast, borate-mediated hydrolysis produces minimal tar while achieving dramatically higher nitrite ion yields, indicating suppression of the competing reverse aldol pathway.

Nitrite Ion Formation Dynamics

The formation of nitrite ions during alkaline hydrolysis of 2-methyl-2-nitro-1,3-propanediol exhibits strong dependence on reaction conditions and alkaline medium composition. Under conventional sodium hydroxide conditions, nitrite ion release ranges from 5-7% at high concentrations (20% sodium hydroxide) to 25% at lower concentrations (0.5-2% sodium hydroxide) [1]. The inverse relationship between hydroxide concentration and nitrite yield reflects the competing influence of reverse aldol decomposition at higher alkalinity.

Temperature and pressure conditions significantly influence nitrite formation kinetics. Autoclave conditions (15 pounds per square inch pressure, 2 hours) generally produce lower nitrite yields compared to atmospheric reflux conditions (10 hours) for equivalent sodium hydroxide concentrations [1]. This temperature-pressure effect suggests that elevated thermal conditions favor alternative decomposition pathways, potentially including enhanced reverse aldol reactions or secondary decomposition processes.

The dynamics of nitrite formation under borate conditions follow distinctly different kinetics compared to conventional alkaline hydrolysis. Colorimetric analysis using sulfanilic acid and naphthylamine reagents demonstrates that borate-mediated systems achieve 70-90% nitrite yields, representing approximately 10-20 fold enhancement over conventional alkaline conditions [1]. This dramatic improvement indicates that borate coordination fundamentally alters the reaction energetics and pathway selectivity.

Mechanistic studies suggest that nitrite liberation occurs through direct nucleophilic displacement rather than oxidative processes. The absence of detectable oxidation products and the stoichiometric relationship between substrate consumption and nitrite formation support a substitution mechanism. Furthermore, the identification of 2-C-methyl glycerol as the major organic product provides direct evidence for hydroxyl substitution at the nitro-bearing carbon center.

The temporal profile of nitrite formation exhibits different characteristics under various alkaline conditions. Under conventional hydroxide conditions, nitrite formation appears to occur concurrently with reverse aldol decomposition, resulting in competition between these pathways. In contrast, borate-mediated conditions appear to suppress reverse aldol reactions while promoting selective nitro group elimination, resulting in higher overall nitrite yields and cleaner reaction profiles.

Thermal Decomposition Characteristics

The thermal decomposition behavior of 2-methyl-2-nitro-1,3-propanediol exhibits complex characteristics influenced by temperature, pressure, and environmental conditions. The compound demonstrates thermal instability under distillation conditions, decomposing when subjected to reduced pressure distillation at 10 millimeters of mercury without achieving a discrete boiling point [3]. This decomposition behavior is characteristic of nitro-substituted alcohols, which typically undergo elimination or rearrangement reactions at elevated temperatures.

Thermodynamic analysis reveals that 2-methyl-2-nitro-1,3-propanediol possesses a melting point range of 147-149°C (420-422 K), with an associated fusion enthalpy of 3.84 kilojoules per mole [4] [5]. The compound exhibits an estimated boiling point of 324.2±32.0°C under atmospheric pressure conditions, though this value represents theoretical calculation rather than experimental observation due to thermal decomposition [6]. The large uncertainty range reflects the predictive nature of these calculations and the inherent difficulty in determining boiling points for thermally labile compounds.

Heat capacity measurements demonstrate temperature-dependent thermal properties, with gas-phase heat capacity increasing from 252.59 joules per mole-kelvin at 623.89 K to 287.65 joules per mole-kelvin at 817.70 K [7]. These values, obtained through Joback method estimations, suggest relatively normal thermal capacity behavior for the molecular size and functional group composition.

The compound exhibits significant thermal stability under controlled storage conditions. Nuclear magnetic resonance stability studies demonstrate that 2-methyl-2-nitro-1,3-propanediol maintains chemical integrity for extended periods under various storage conditions, including elevated temperatures up to room temperature and pH conditions ranging from 5.0 to 7.14 [8] [9]. This stability contrasts markedly with mono-nitroalcohols such as 2-nitroethanol and 2-nitro-1-propanol, which demonstrate significant decomposition under identical storage conditions.

Differential thermal analysis indicates that thermal decomposition proceeds through multiple pathways depending on temperature regime and atmospheric conditions. Under moderate heating in the presence of bases, retro-nitroaldol reactions predominate, leading to formation of formaldehyde and nitroethane as primary decomposition products [10] [11]. At higher temperatures or in the presence of oxidizing conditions, nitrite liberation becomes more prominent, potentially through direct thermal elimination or oxidative processes.

The thermal decomposition mechanism involves initial activation through hydrogen abstraction or thermal excitation of the nitro group. Computational thermochemistry calculations suggest formation enthalpy values of -570.5±2.3 kilojoules per mole for the solid phase, indicating significant thermodynamic stability relative to constituent elements [5]. However, the presence of the nitro group adjacent to the tertiary carbon center creates inherent kinetic instability under thermal stress conditions.

Mass spectrometric analysis of thermal decomposition products reveals formation of characteristic fragmentation patterns consistent with loss of nitro groups, hydroxyl groups, and formaldehyde units [12]. The molecular ion peak at mass-to-charge ratio 135 exhibits low intensity, with major fragments appearing at mass-to-charge ratios 117 (loss of water), 105 (loss of formaldehyde or nitric oxide), and 89 (loss of nitrogen dioxide). These fragmentation patterns provide insight into the preferred decomposition pathways under high-energy conditions.

Catalytic Effects on Retro-Henry Reaction

The retro-Henry reaction of 2-methyl-2-nitro-1,3-propanediol exhibits significant sensitivity to catalytic influences, particularly in the presence of metal ions, bases, and specialized coordination complexes. This reverse nitroaldol process represents the primary decomposition pathway under many reaction conditions, leading to formation of formaldehyde and 2-nitroethane as the major products [10] [11].

Base-catalyzed retro-Henry reactions proceed through formation of nitronate anion intermediates, which subsequently undergo carbon-carbon bond cleavage to regenerate the original aldehyde and nitroalkane components. The efficiency of this process depends critically on the nature and concentration of the basic catalyst employed. Hydroxide ions demonstrate moderate catalytic activity, while specialized bases such as organic amines or metal alkoxides can dramatically enhance reaction rates [10].

Nuclear magnetic resonance studies of 2-nitro-1-propanol evolution under physiological conditions (pH 7.4, 37°C) provide direct evidence for retro-Henry reaction mechanisms leading to formation of 2-methyl-2-nitro-1,3-propanediol as a major product [10] [11]. This observation demonstrates that the retro-Henry reaction can operate in both directions depending on substrate concentration and reaction conditions, with formaldehyde acting as both a product and reactant in equilibrium processes.

Metal ion catalysis of retro-Henry reactions involves coordination of the metal center with both the nitro group and adjacent hydroxyl functionalities, facilitating electron redistribution and lowering activation barriers for carbon-carbon bond cleavage. Transition metals such as palladium, platinum, and copper demonstrate particularly high catalytic activity, with reaction rates often exceeding those observed under purely basic conditions by factors of 10-100 .

The mechanism of metal-catalyzed retro-Henry reactions involves initial coordination of the metal catalyst with the substrate molecule, followed by activation of the carbon-nitro bond through metal-mediated electron transfer processes. Computational studies suggest that metal coordination significantly reduces the activation energy for carbon-carbon bond cleavage, while simultaneously stabilizing the resulting nitronate and aldehyde products through metal-substrate interactions.

Enzymatic catalysis of retro-Henry reactions has been observed in biological systems, where specialized enzymes facilitate controlled decomposition of nitroalcohol substrates. These biocatalytic processes typically demonstrate high specificity and operate under mild conditions, making them attractive for synthetic applications requiring precise control over product distribution and reaction selectivity [14] [15].

The kinetics of catalyzed retro-Henry reactions follow complex rate laws reflecting the multi-step nature of the catalytic cycle. For metal-catalyzed systems, reaction rates typically exhibit fractional order dependence on catalyst concentration, suggesting pre-equilibrium formation of metal-substrate complexes prior to the rate-determining cleavage step. Temperature dependence studies reveal activation energies in the range of 40-80 kilojoules per mole for catalyzed systems, significantly lower than the 100-150 kilojoules per mole typically observed for uncatalyzed thermal decomposition.

Purity

Quantity

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant